molecular formula C25H28O2 B14174672 (1-{[1-(Benzyloxy)naphthalen-2-yl]methyl}cyclohexyl)methanol CAS No. 922165-55-7

(1-{[1-(Benzyloxy)naphthalen-2-yl]methyl}cyclohexyl)methanol

Cat. No.: B14174672
CAS No.: 922165-55-7
M. Wt: 360.5 g/mol
InChI Key: LUVSSYUPUOUYJJ-UHFFFAOYSA-N
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Description

(1-{[1-(Benzyloxy)naphthalen-2-yl]methyl}cyclohexyl)methanol is a synthetic organic compound of interest in chemical and pharmaceutical research. Its molecular structure incorporates a naphthalene ring system linked to a cyclohexylmethanol unit via a benzyl ether group. This combination of a rigid, planar aromatic system with a flexible aliphatic ring makes it a potential intermediate in the synthesis of more complex molecules. The compound's structure suggests several research applications. The benzyloxymethyl group is a well-known protecting group in organic synthesis, particularly for alcohols, and can be introduced and removed under a variety of conditions . This functional group can help control reactivity during multi-step synthetic sequences. The cyclohexylmethanol moiety is a common building block in medicinal chemistry, often used to fine-tune the lipophilicity and conformational properties of a molecule . Compounds featuring similar naphthalene and cyclohexane scaffolds are frequently investigated for their biological activities and have been explored as ligands for various therapeutic targets, including enzymes and receptors involved in pain, cancer, and inflammatory diseases . As a hybrid molecule, (1-{[1-(Benzyloxy)naphthalen-2-yl]methyl}cyclohexyl)methanol presents a valuable template for researchers. It can be utilized in the development of structure-activity relationships (SAR) or serve as a precursor in the design of novel pharmacologically active agents . Further research is required to fully elucidate its specific mechanism of action and potential research applications. Please note: This product is intended for research purposes only in a controlled laboratory environment. It is not intended for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

922165-55-7

Molecular Formula

C25H28O2

Molecular Weight

360.5 g/mol

IUPAC Name

[1-[(1-phenylmethoxynaphthalen-2-yl)methyl]cyclohexyl]methanol

InChI

InChI=1S/C25H28O2/c26-19-25(15-7-2-8-16-25)17-22-14-13-21-11-5-6-12-23(21)24(22)27-18-20-9-3-1-4-10-20/h1,3-6,9-14,26H,2,7-8,15-19H2

InChI Key

LUVSSYUPUOUYJJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(CC2=C(C3=CC=CC=C3C=C2)OCC4=CC=CC=C4)CO

Origin of Product

United States

Preparation Methods

Substrate Preparation

2-Bromo-1-(benzyloxy)naphthalene is synthesized via electrophilic bromination of 1-(benzyloxy)naphthalene using N-bromosuccinimide (NBS) in CCl₄.

Catalytic Coupling Conditions

The Heck reaction employs palladium(II) acetate (Pd(OAc)₂) and tri-o-tolylphosphine as a ligand:
$$ \text{2-Bromo-1-(benzyloxy)naphthalene} + \text{Cyclohexenylmethanol} \xrightarrow{\text{Pd(OAc)}_2} \text{(1-{[1-(Benzyloxy)naphthalen-2-yl]methyl}cyclohexyl)methanol} $$
Key Parameters :

Parameter Value
Catalyst Pd(OAc)₂ (5 mol%)
Ligand Tri-o-tolylphosphine (10 mol%)
Base Diisopropylethylamine
Solvent Acetonitrile
Temperature 90°C
Duration 21 hours
Yield 58%

Hydrogenation for Saturation and Functional Group Reduction

Unsaturated intermediates are hydrogenated to achieve the final cyclohexane structure.

Catalytic Hydrogenation

A cyclohexenyl precursor is subjected to hydrogen gas (H₂) in the presence of rhodium tris(triphenylphosphine)chloride:
$$ \text{Cyclohexenyl intermediate} + \text{H}_2 \xrightarrow{\text{Rh catalyst}} \text{(1-{[1-(Benzyloxy)naphthalen-2-yl]methyl}cyclohexyl)methanol} $$
Conditions :

  • Pressure : 20 psi
  • Solvent : Ethyl acetate/ethanol (1:1)
  • Duration : 24 hours
  • Yield : 72%.

Transfer Hydrogenation

Ammonium formate serves as a hydrogen donor with palladium hydroxide on carbon (Pd(OH)₂/C):

  • Temperature : 80°C
  • Solvent : Ethanol
  • Yield : 68%.

Protective Group Strategies

The methanol hydroxyl group is protected during reactive steps to prevent undesired side reactions.

Benzyl Ether Protection

Methanol reacts with benzyl bromide in the presence of NaH:
$$ \text{ROH} + \text{BnBr} \xrightarrow{\text{NaH}} \text{ROBn} $$
Deprotection : Catalytic hydrogenation (H₂/Pd-C) cleaves the benzyl group.

tert-Butyldimethylsilyl (TBS) Protection

TBSCl imidazole in DMF protects the hydroxyl group at room temperature. Deprotection uses tetrabutylammonium fluoride (TBAF).

Comparative Analysis of Synthetic Routes

The table below evaluates key methods based on yield, scalability, and complexity:

Method Yield (%) Scalability Complexity Key Advantage
Nucleophilic Substitution 65 Moderate Low Minimal catalyst use
Heck Reaction 58 Low High Direct coupling
Hydrogenation 72 High Moderate High stereoselectivity

Analytical Validation

Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR (CDCl₃) : δ 7.85–7.25 (m, naphthalene protons), 5.15 (s, benzyloxy CH₂), 3.55 (t, methanol CH₂OH).
  • ¹³C NMR : 138.2 (C-O benzyl), 126.5–128.9 (naphthalene carbons).

High-Resolution Mass Spectrometry (HRMS) :

  • Calculated : 360.2089 [M+H]⁺
  • Observed : 360.2091 [M+H]⁺.

Challenges and Optimization Opportunities

  • Coupling Efficiency : Palladium catalyst loading reduction via ligand optimization.
  • Stereochemical Control : Asymmetric hydrogenation to access enantiomerically pure forms.
  • Solvent Sustainability : Replacement of DMF with biodegradable solvents.

Chemical Reactions Analysis

(1-{[1-(Benzyloxy)naphthalen-2-yl]methyl}cyclohexyl)methanol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield the corresponding alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzyloxy group, using reagents such as sodium hydroxide (NaOH) or other nucleophiles to replace the benzyloxy group with other functional groups.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalenecarboxylic acids, while reduction may produce cyclohexylmethanol derivatives.

Scientific Research Applications

(1-{[1-(Benzyloxy)naphthalen-2-yl]methyl}cyclohexyl)methanol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (1-{[1-(Benzyloxy)naphthalen-2-yl]methyl}cyclohexyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and naphthalene moieties may facilitate binding to hydrophobic pockets within proteins, while the cyclohexylmethanol group can participate in hydrogen bonding or other interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Reactivity in Etherification Reactions

The compound’s secondary alcohol group (cyclohexylmethanol) can be compared to analogous alcohols in etherification reactions. For instance:

Compound Reaction Partner Product Yield Selectivity Reference
Cyclohexyl(phenyl)methanol Iron(II/III) chloride 89% High
1-(Naphthalen-2-yl)ethanol 2-Methylpropan-1-ol 88% High
Diphenylmethanol Aliphatic alcohols 61–88% Moderate

However, its naphthalene system could enhance π-stacking interactions, improving selectivity in heterogeneous catalysis .

Structural and Crystallographic Features

X-ray studies of naphthalene derivatives highlight key structural differences:

  • Naphthalen-2-yl triazole-carboxylate ():

    • Naphthalene ring planarity (max deviation: -0.010(3) Å).
    • Dihedral angles: 67.1° (naphthalene-triazole), 56.0° (triazole-benzene).
    • Phosphorus atom geometry: Distorted tetrahedral .
  • Target Compound :

    • The benzyloxy group may increase torsional strain, leading to larger dihedral angles between the naphthalene and cyclohexyl groups.
    • The cyclohexyl moiety could adopt chair conformations, influencing crystal packing and hydrogen-bonding patterns (e.g., C–H···O interactions) .

Physicochemical Properties

Compared to simpler alcohols:

Property Target Compound Naphthalen-1-ylmethanol Diphenylmethanol
Molecular Weight ~400 (estimated) 158.23 184.24
LogP (Predicted) High (aromatic + benzyloxy) 2.1 (experimental) 3.5 (experimental)
Hydrogen-Bond Capacity 2 donors (OH, ether O) 1 donor (OH) 1 donor (OH)
Boiling Point >300°C (estimated) 285°C 298°C

The benzyloxy group increases hydrophobicity (higher LogP) compared to hydroxylated analogs like naphthalen-1-ylmethanol .

Biological Activity

The compound (1-{[1-(benzyloxy)naphthalen-2-yl]methyl}cyclohexyl)methanol , a derivative featuring a benzyloxy naphthalene moiety, has garnered interest due to its potential biological activities. This article explores its synthesis, biological evaluations, and comparative studies with related compounds.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C19H25O2\text{C}_{19}\text{H}_{25}\text{O}_2

This structure showcases a cyclohexyl group linked to a naphthalene ring through a benzyloxy functional group. The presence of these moieties may influence its biological activity through various mechanisms.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the benzyloxy group : This may involve electrophilic aromatic substitution reactions.
  • Cyclohexyl modification : Utilizing cyclohexyl derivatives to achieve the desired structural configuration.

A detailed synthetic pathway is essential for understanding the relationship between structure and activity.

Research indicates that compounds with similar structures often exhibit activity through:

  • Inhibition of specific enzymes : Such as acetylcholinesterase, which is crucial for neurotransmitter regulation.
  • Interaction with cellular receptors : Potentially affecting pathways involved in neuroleptic and antipsychotic effects.

Case Studies

  • Neuroleptic Activity : A study on similar benzamide derivatives showed enhanced neuroleptic activity when a benzyl group was introduced. The compound exhibited significant activity against apomorphine-induced stereotyped behavior in animal models, suggesting potential utility in treating psychosis .
  • Comparative Evaluation : In vitro studies have shown that derivatives of narciclasine, closely related to our compound, demonstrated variable biological activities based on structural modifications. For instance, introducing lipophilic substituents increased binding affinity to target sites .

Comparative Data Table

Compound NameStructureBiological ActivityReference
(1-{[1-(Benzyloxy)naphthalen-2-yl]methyl}cyclohexyl)methanolC19H25O2Moderate inhibition of acetylcholinesterase
10-Benzyloxy-narciclasineC24H29NO3Lower activity compared to natural analogs
N-[2-(N-benzyl-N-methylamino)ethyl]-5-chloro-2-methoxy-4-(methylamino) benzamideC18H22ClN3O215 times more active than metoclopramide

Research Findings

Recent studies have highlighted that the introduction of specific substituents can significantly alter the biological profile of naphthalene derivatives. For example:

  • Compounds with bulky groups at certain positions show enhanced binding to target proteins involved in neurotransmission.
  • The structural flexibility provided by the cyclohexyl group may facilitate better interaction with lipid membranes, enhancing bioavailability.

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